Potassium heptadecanoate

Vue d'ensemble

Description

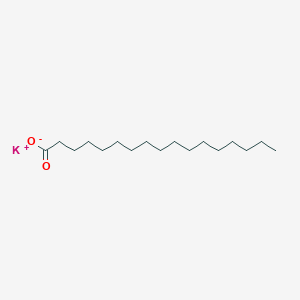

Potassium heptadecanoate is a potassium salt that belongs to the carboxylic family . It is a saturated fatty acid that is formed by the component of fat and milk fat of some domestic milch animals . The IUPAC name for potassium heptadecanoate is heptadecanoic acid . It is not a component of molecular or macromolecular plant structures .

Molecular Structure Analysis

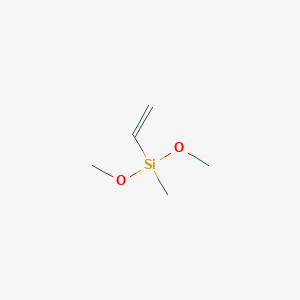

Potassium heptadecanoate has a molecular formula of C17H33KO2 . Its average mass is 308.541 Da and its monoisotopic mass is 308.211761 Da . More detailed structural analysis would require advanced techniques such as X-ray diffraction .Physical And Chemical Properties Analysis

Potassium heptadecanoate is a solid at room temperature . It has a molecular weight of 308.55 . More detailed physical and chemical properties would require specific experimental measurements .Applications De Recherche Scientifique

Cosmetics Industry

Emulsifying and Thickening Agent: Potassium heptadecanoate is extensively used in the cosmetics industry due to its properties as an emulsifying and thickening agent . It helps in stabilizing formulations, ensuring that the products maintain their consistency and efficacy over time.

Pharmaceutical Applications

Drug Delivery Systems: In pharmaceuticals, potassium heptadecanoate is utilized for its unique properties in drug delivery systems . It plays a crucial role in the formulation of tablets and ointments, aiding in the controlled release of active pharmaceutical ingredients.

Manufacturing Processes

Industrial Ingredient: The compound serves as a key ingredient in various manufacturing processes . Its chemical properties make it suitable for use in the production of diverse products, contributing to the robust growth of the potassium heptadecanoate market.

Biomaterial Analysis

Analyzing Biomaterials: Potassium heptadecanoate is used to analyze biomaterials such as plant oil, seed oil, animal oil, and medium-chain fatty acids . This application is crucial for understanding the composition and quality of biomaterials in research and development.

Textile Industry

Textile Sector Applications: The textile industry utilizes potassium heptadecanoate in various applications. It has been affected by the COVID-19 pandemic, but initiatives have been taken to boost production and marketing within the sector .

Biofuel Production

Biodiesel Production: Potassium heptadecanoate plays a role in the production of biofuels. It is involved in the transesterification process, which converts fats and oils into biodiesel, a renewable energy source .

Health and Safety

Health Effects: While potassium is an essential mineral for health, it’s important to maintain balanced levels. Excessive potassium intake can lead to hyperkalemia, which can cause cardiovascular issues, muscle weakness, and other health concerns . Potassium heptadecanoate’s impact on health must be carefully monitored, especially in industrial and pharmaceutical applications.

Environmental Impact

Sustainability: The use of potassium heptadecanoate in various industries also has implications for sustainability. Its role in biofuel production, for instance, contributes to the development of cleaner energy sources and supports environmental conservation efforts .

Mécanisme D'action

Target of Action

Potassium heptadecanoate, like other potassium salts, primarily targets potassium channels in the body . These channels are broadly expressed throughout the body and play a crucial role in maintaining the cell’s membrane potential . They are involved in various physiological processes such as nerve impulse conduction, muscle contraction, and maintenance of normal renal function .

Mode of Action

Potassium heptadecanoate interacts with its targets, the potassium channels, by increasing the concentration of potassium ions. This interaction results in the opening of the channels, allowing the flow of potassium ions across the cell membrane . The flow of potassium ions helps maintain the cell’s membrane potential, which is essential for the normal functioning of the cell .

Biochemical Pathways

The action of potassium heptadecanoate affects several biochemical pathways. One of the key pathways is the potassium homeostasis pathway . This pathway is responsible for maintaining the balance of potassium ions in the body. The action of potassium heptadecanoate can influence this balance, affecting the overall homeostasis of potassium in the body .

Pharmacokinetics

Based on the pharmacokinetics of similar potassium salts, it can be inferred that potassium heptadecanoate is likely to be absorbed rapidly and distributed throughout the body . The compound is likely metabolized extensively, with the metabolites being excreted primarily in the urine .

Result of Action

The primary result of the action of potassium heptadecanoate is the regulation of the cell’s membrane potential. By increasing the concentration of potassium ions, the compound helps maintain the membrane potential, ensuring the normal functioning of the cell . This can have various downstream effects, including the regulation of nerve impulse conduction, muscle contraction, and renal function .

Action Environment

The action of potassium heptadecanoate can be influenced by various environmental factors. For instance, the presence of other ions in the body can affect the efficacy of the compound . Additionally, the pH of the environment can influence the stability of the compound . Therefore, these factors need to be considered when using potassium heptadecanoate.

Propriétés

IUPAC Name |

potassium;heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLNPAJUNRPFSDU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

506-12-7 (Parent) | |

| Record name | Heptadecanoic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017378368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30884971 | |

| Record name | Heptadecanoic acid, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium heptadecanoate | |

CAS RN |

17378-36-8 | |

| Record name | Heptadecanoic acid, potassium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017378368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecanoic acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecanoic acid, potassium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium heptadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)

![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)